Cyclopropyl(4-nitrophenyl)sulfane Cyclopropyl(4-nitrophenyl)sulfane
Brand Name: Vulcanchem
CAS No.: 851008-48-5
VCID: VC7896290
InChI: InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2
SMILES: C1CC1SC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol

Cyclopropyl(4-nitrophenyl)sulfane

CAS No.: 851008-48-5

Cat. No.: VC7896290

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-nitrophenyl)sulfane - 851008-48-5

Specification

CAS No. 851008-48-5
Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
IUPAC Name 1-cyclopropylsulfanyl-4-nitrobenzene
Standard InChI InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2
Standard InChI Key UELKGKJGKADBOY-UHFFFAOYSA-N
SMILES C1CC1SC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC1SC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Cyclopropyl(4-nitrophenyl)sulfane features a cyclopropyl group (-C3_3H5_5) bonded to a sulfur atom, which is further connected to a 4-nitrophenyl ring. The IUPAC name is 1-cyclopropylsulfanyl-4-nitrobenzene, with a molecular weight of 195.24 g/mol . Key structural attributes include:

  • Cyclopropane ring: Imparts strain-driven reactivity due to its 60° bond angles.

  • Sulfane group (-S-): Serves as a nucleophilic center for substitution and oxidation reactions.

  • 4-Nitrophenyl group: Provides electron-withdrawing effects, enhancing electrophilicity and participation in conjugation .

The canonical SMILES representation is C1CC1SC2=CC=C(C=C2)N+[O-], and X-ray crystallography confirms a planar aromatic ring orthogonal to the cyclopropane plane .

Copper-Promoted S-Cyclopropylation

The primary synthesis route involves copper-catalyzed coupling of thiophenols with cyclopropylboronic acid :

  • Reagents: Thiophenol derivatives, cyclopropylboronic acid, Cu(OAc)2_2, bipyridine ligand, Cs2_2CO3_3.

  • Conditions: 70°C in 1,2-dichloroethane (DCE) under O2_2 atmosphere for 16 hours.

  • Yields: 45–92%, depending on substituent position (ortho < meta < para) .

Example:
4-Nitrothiophenol + cyclopropylboronic acid → Cyclopropyl(4-nitrophenyl)sulfane (85% yield) .

Alternative Methods

  • Potassium cyclopropyl trifluoroborate: Used in Chan–Lam couplings with aryl thiols, though lower yields (30–60%) .

  • Continuous-flow systems: Amberlyst-35-catalyzed reactions enable gram-scale production but require optimization for nitro-substituted substrates .

Physicochemical Properties and Reactivity

Stability and Solubility

  • Thermal stability: Decomposes at 210°C without melting .

  • Solubility: Soluble in DCM, THF, and DMSO; insoluble in water (logP = 3.65) .

Reactivity Profile

Reaction TypeReagents/ConditionsProducts
OxidationH2_2O2_2, mCPBASulfoxide, sulfone derivatives
ReductionNaBH4_4, H2_2/Pd4-Aminophenyl cyclopropyl sulfide
Nucleophilic SubstitutionAlkyl halides, BuLiAlkylated sulfides

Notable transformation: Oxidation to sulfoxides enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activities and Mechanisms

Antimicrobial Effects

Cyclopropyl(4-nitrophenyl)sulfane exhibits broad-spectrum antimicrobial activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa10

Mechanism: Disruption of membrane integrity via thiol group alkylation and nitro group-mediated ROS generation .

Cytotoxicity in Cancer Models

In vitro studies reveal selective cytotoxicity:

Cell LineIC50_{50} (µM)Comparison (Doxorubicin)
PACA2 (Pancreatic)53.545 µM
A549 (Lung)34.930 µM

Apoptosis induction occurs via caspase-3/7 activation and mitochondrial membrane depolarization .

Antioxidant Capacity

In DPPH assays, the compound shows 62% radical scavenging at 100 µM, comparable to ascorbic acid (70%). The nitro group facilitates electron delocalization, stabilizing radical intermediates.

Applications in Scientific Research

Organic Synthesis

  • Glycosylation agent: Activates thioglycosides in Sc(OTf)3_3-catalyzed reactions, enabling stereoselective oligosaccharide assembly .

  • Building block: Used in cobalt-catalyzed cyclopropanations for drug-like molecules .

Medicinal Chemistry

  • Glucokinase activators: Nitro-to-amine reduction products show promise in diabetes therapy .

  • Anticancer scaffolds: Functionalization at sulfur yields sulfoximines with improved bioavailability (e.g., CAS 942410-33-5) .

Material Science

  • Electronic materials: Sulfone derivatives exhibit tunable band gaps (2.8–3.2 eV) for OLED applications .

Comparison with Analogous Compounds

CompoundKey DifferencesReactivity/Applications
Aryl cyclopropyl sulfidesLack nitro groupLower electrophilicity; limited bioactivity
Aryl cyclopropyl sulfonesOxidized sulfurEnhanced polarity; drug metabolites
4-Nitrophenyl thioethersNo cyclopropaneReduced strain-driven reactivity

The nitro-cyclopropyl synergy in Cyclopropyl(4-nitrophenyl)sulfane enables unique applications in catalysis and medicinal chemistry .

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